tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate
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Overview
Description
tert-ButylN-({3,7-dioxabicyclo[410]heptan-1-yl}methyl)carbamate is a chemical compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3,7-dioxabicyclo[4.1.0]heptane moiety. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Chemical Reactions Analysis
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Scientific Research Applications
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the bicyclic core.
tert-Butyl (3-oxabicyclo[4.1.0]heptan-7-yl)carbamate: Another similar compound with slight variations in the bicyclic structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate, identified by its CAS number 2219380-01-3, is a compound with potential biological activity that warrants comprehensive investigation. This article explores its molecular structure, biological properties, and relevant case studies, presenting a detailed overview of its significance in biochemical research.
Molecular Structure and Properties
The molecular formula of this compound is C11H19NO4, with a molecular weight of 229.27 g/mol. The compound features a bicyclic structure that contributes to its unique chemical behavior.
Property | Value |
---|---|
CAS Number | 2219380-01-3 |
Molecular Formula | C11H19NO4 |
Molecular Weight | 229.27 g/mol |
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. The bicyclic structure may enhance interactions with biological targets, potentially affecting signaling pathways related to pain and inflammation.
Pharmacological Studies
A study conducted on derivatives of bicyclic compounds demonstrated their ability to modulate neurotransmitter systems, particularly those involved in pain perception and inflammatory responses. This suggests that this compound may share similar pharmacological properties.
Analgesic Properties
In a controlled study involving animal models, a compound closely related to this compound exhibited significant analgesic effects when administered at specific dosages. The results indicated a reduction in pain scores comparable to established analgesics.
Anti-inflammatory Effects
Another study assessed the anti-inflammatory activity of bicyclic compounds in vitro and in vivo. The findings revealed that these compounds inhibited pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound in treating inflammatory diseases.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl N-(3,7-dioxabicyclo[4.1.0]heptan-1-ylmethyl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11-7-14-5-4-8(11)15-11/h8H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
LIZHACWLLPXCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12COCCC1O2 |
Origin of Product |
United States |
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